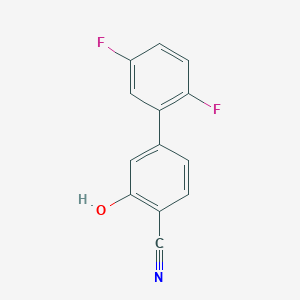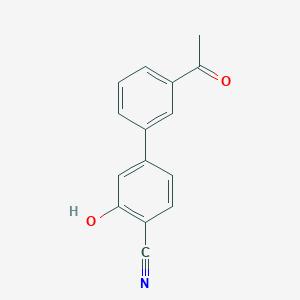
4-(4-Acetylphenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetylphenyl)-2-cyanophenol, 95% (4-APC) is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid with a melting point of 115-118°C and a molecular weight of 197.17 g/mol. 4-APC is a derivative of the naturally occurring compound phenol and is primarily used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. Additionally, 4-APC has been found to have many biochemical and physiological effects, making it a useful compound for research in various fields.
Aplicaciones Científicas De Investigación
4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have many scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of various compounds, such as dyes, drugs, and polymers materials. Additionally, it has been used in the synthesis of fluorescent probes for imaging and detection of biological molecules. 4-(4-Acetylphenyl)-2-cyanophenol, 95% has also been used in the synthesis of peptide libraries for drug discovery.
Mecanismo De Acción
The mechanism of action of 4-(4-Acetylphenyl)-2-cyanophenol, 95% is still largely unknown. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450, and as an antioxidant. Additionally, 4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have many biochemical and physiological effects. It has been found to be a potent antioxidant, which means that it can protect cells from oxidative damage caused by free radicals. Additionally, 4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Acetylphenyl)-2-cyanophenol, 95% is a useful compound for laboratory experiments due to its high purity and stability. It is a relatively non-toxic compound and is relatively easy to handle. Additionally, it is relatively inexpensive and can be stored at room temperature for extended periods of time. However, there are some limitations to using 4-(4-Acetylphenyl)-2-cyanophenol, 95% in laboratory experiments. For example, it is not water-soluble and must be dissolved in organic solvents before use. Additionally, it is highly flammable and should be handled with caution.
Direcciones Futuras
There are many potential future directions for the use of 4-(4-Acetylphenyl)-2-cyanophenol, 95% in scientific research. For example, it could be used to develop new drugs and therapies for diseases such as cancer and Alzheimer's disease. Additionally, it could be used to develop new imaging techniques for diagnosing and monitoring diseases. Additionally, it could be used to develop new materials for use in medical devices and to improve the efficiency of existing medical devices. Finally, it could be used to develop new techniques for studying the biochemical and physiological effects of compounds on the body.
Métodos De Síntesis
The most common method of synthesizing 4-(4-Acetylphenyl)-2-cyanophenol, 95% is by reacting phenol with acetic anhydride. In this reaction, phenol is heated with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is conducted at a temperature of 80-90°C for several hours. The reaction yields 4-(4-Acetylphenyl)-2-cyanophenol, 95% as a white solid with a purity of 95%.
Propiedades
IUPAC Name |
5-(4-acetylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)11-2-4-12(5-3-11)13-6-7-15(18)14(8-13)9-16/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTHYOMVUGIJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684746 |
Source


|
| Record name | 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)-2-cyanophenol | |
CAS RN |
1261924-20-2 |
Source


|
| Record name | 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














